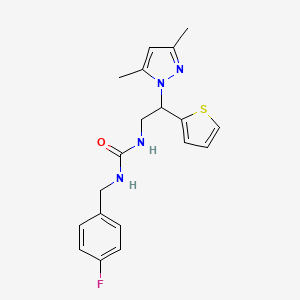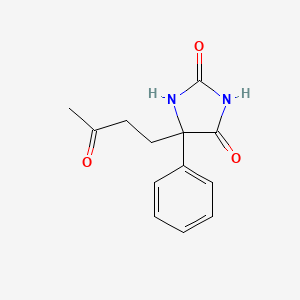
5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an imidazolidine ring (a five-membered ring with two nitrogen atoms) substituted with a phenyl group and a 3-oxobutyl group. The 2,4-dione indicates the presence of two carbonyl (C=O) groups at the 2nd and 4th positions of the imidazolidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl groups could undergo reactions typical of ketones, such as nucleophilic addition. The phenyl ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of polar carbonyl groups and a potentially aromatic phenyl ring could influence its solubility, melting point, boiling point, and other physical properties .科学的研究の応用
Marine Pigment Research
Cytotoxic Potential in Cancer Research
作用機序
Target of Action
The primary targets of 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione are yet to be fully identified. Similar compounds have been known to interact with various proteins and enzymes in the body . The specific role of these targets can vary widely, from regulating cellular processes to mediating biochemical reactions.
Mode of Action
The exact mode of action of 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione is not well understood. It is likely that the compound interacts with its targets by binding to specific sites, thereby altering their function. This can result in changes to cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in cell growth, inflammation, and oxidative stress . The downstream effects of these changes can include alterations in cell behavior, gene expression, and overall physiological response.
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and bbb permeant . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Similar compounds have been shown to have various biological activities, including antibacterial, antidiabetic, analgesic, anti-inflammatory, anti-diarrheal, anticancerous, nephroprotective and thyroid hormone regulating activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the use of the compound in therapeutic applications.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(3-oxobutyl)-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)7-8-13(10-5-3-2-4-6-10)11(17)14-12(18)15-13/h2-6H,7-8H2,1H3,(H2,14,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEIXYVHFGQLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B2390727.png)
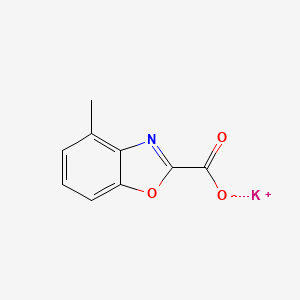

![N-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2390731.png)
![4-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B2390732.png)
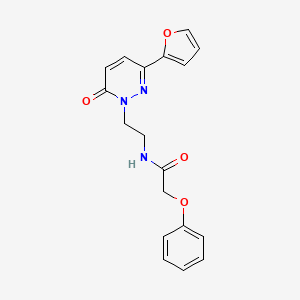
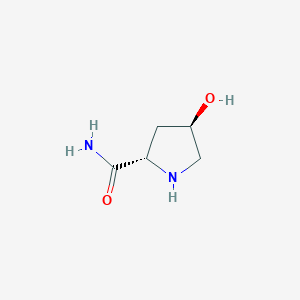
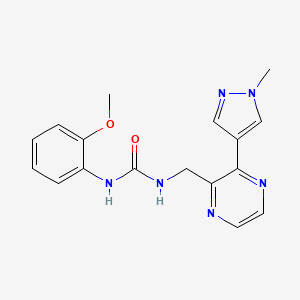
![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)
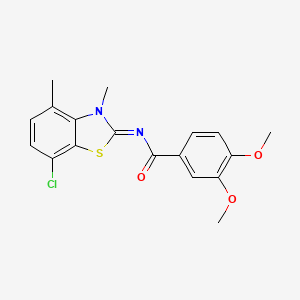

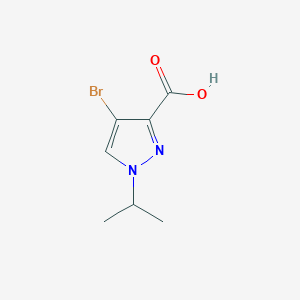
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide](/img/structure/B2390747.png)
